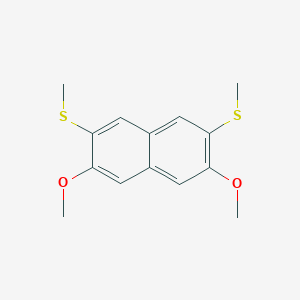

2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,7-dimethoxy-3,6-bis(methylsulfanyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2S2/c1-15-11-5-9-6-12(16-2)14(18-4)8-10(9)7-13(11)17-3/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGJSCXYIULKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(C=C2C=C1SC)SC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543089 | |

| Record name | 2,7-Dimethoxy-3,6-bis(methylsulfanyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105404-97-5 | |

| Record name | 2,7-Dimethoxy-3,6-bis(methylsulfanyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene

This guide provides a comprehensive overview and detailed protocols for the synthesis of the novel naphthalene derivative, 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. The synthesis is presented as a two-step process, commencing with the formation of a key intermediate, 2,7-dimethoxynaphthalene, followed by a regioselective double methylthiolation.

Introduction and Strategic Overview

Naphthalene derivatives are a cornerstone in medicinal chemistry and materials science, owing to their unique electronic and structural properties. The target molecule, this compound, incorporates both electron-donating methoxy groups and sulfur-containing methylthio moieties. This combination of functional groups is anticipated to bestow interesting biological activities and material properties.

The synthetic strategy outlined herein is designed for efficiency and control, leveraging well-established and robust chemical transformations. The core of this strategy is a two-step sequence:

-

Williamson Ether Synthesis: To construct the 2,7-dimethoxynaphthalene backbone from the commercially available 2,7-dihydroxynaphthalene. This reaction is a classic and reliable method for the formation of ethers.

-

Electrophilic Aromatic Substitution: To introduce the two methylthio groups onto the electron-rich naphthalene ring. The powerful activating and ortho-, para-directing nature of the two methoxy groups is exploited to achieve the desired 3,6-disubstitution pattern.

This guide will provide not only the step-by-step procedures but also the underlying chemical principles and rationale for the chosen experimental conditions, thereby equipping the researcher with a thorough understanding of the synthesis.

Visualizing the Synthetic Pathway

The overall synthetic transformation can be visualized as a two-step process, starting from 2,7-dihydroxynaphthalene.

Caption: Overall synthetic route to the target molecule.

Step 1: Synthesis of 2,7-Dimethoxynaphthalene

The initial step in the synthesis is the methylation of the two hydroxyl groups of 2,7-dihydroxynaphthalene. The Williamson ether synthesis is the method of choice for this transformation due to its high efficiency and the ready availability of the starting materials.[1][2]

Underlying Principle: Williamson Ether Synthesis

This reaction proceeds via a classic SN2 mechanism. A strong base is used to deprotonate the phenolic hydroxyl groups of 2,7-dihydroxynaphthalene, forming a more nucleophilic naphthoxide intermediate. This intermediate then attacks the electrophilic methyl group of a methylating agent, such as dimethyl sulfate, displacing a leaving group to form the desired ether.[3][4]

Caption: Mechanism of the Williamson Ether Synthesis.

Detailed Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 2,7-Dihydroxynaphthalene | 160.17 | 10.0 g | 62.4 | Starting Material |

| Sodium Hydroxide (NaOH) | 40.00 | 5.5 g | 137.5 | Base |

| Dimethyl Sulfate ((CH3)2SO4) | 126.13 | 17.3 mL | 187.2 | Methylating Agent |

| Methanol | 32.04 | 150 mL | - | Solvent |

| Water | 18.02 | As needed | - | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,7-dihydroxynaphthalene (10.0 g, 62.4 mmol) and methanol (150 mL).

-

Stir the mixture at room temperature to dissolve the solid.

-

In a separate beaker, dissolve sodium hydroxide (5.5 g, 137.5 mmol) in a minimal amount of water and add it to the flask.

-

Slowly add dimethyl sulfate (17.3 mL, 187.2 mmol) to the reaction mixture dropwise over a period of 30 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

-

After the addition is complete, heat the reaction mixture to reflux for 3 hours.

-

Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

-

A white precipitate of 2,7-dimethoxynaphthalene will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain pure 2,7-dimethoxynaphthalene as white crystals.

-

Dry the product in a vacuum oven at 50 °C.

Expected Yield: ~85-95%

Characterization of 2,7-Dimethoxynaphthalene:

| Property | Value |

| Appearance | White crystalline solid |

| Melting Point | 137-139 °C |

| Molecular Formula | C12H12O2 |

| Molecular Weight | 188.22 g/mol |

| 1H NMR (CDCl3, 400 MHz) | δ 7.69 (d, J=8.8 Hz, 2H), 7.08 (d, J=2.4 Hz, 2H), 6.94 (dd, J=8.8, 2.4 Hz, 2H), 3.91 (s, 6H) |

| 13C NMR (CDCl3, 101 MHz) | δ 157.9, 135.9, 129.2, 124.5, 115.8, 105.7, 55.4 |

Step 2: Synthesis of this compound

The second and final step is the introduction of two methylthio groups onto the 2,7-dimethoxynaphthalene core. This is achieved through an electrophilic aromatic substitution reaction.

Underlying Principle: Electrophilic Aromatic Substitution

The two methoxy groups on the naphthalene ring are strongly activating and ortho-, para-directing. This means they increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles, and direct incoming electrophiles to specific positions. In the case of 2,7-dimethoxynaphthalene, the positions ortho to the methoxy groups are 1, 3, 6, and 8. The 3 and 6 positions are electronically favored for substitution. A suitable electrophilic methylthiolating agent, generated in situ, will then react at these positions.

Caption: General mechanism for electrophilic aromatic substitution.

Detailed Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 2,7-Dimethoxynaphthalene | 188.22 | 5.0 g | 26.6 | Starting Material |

| Dimethyl Disulfide (DMDS) | 94.20 | 5.5 mL | 61.2 | Methylthiolating Agent Precursor |

| Anhydrous Aluminum Chloride (AlCl3) | 133.34 | 7.8 g | 58.5 | Lewis Acid Catalyst |

| Anhydrous Dichloromethane (DCM) | 84.93 | 100 mL | - | Solvent |

Procedure:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (7.8 g, 58.5 mmol) and anhydrous dichloromethane (50 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of 2,7-dimethoxynaphthalene (5.0 g, 26.6 mmol) and dimethyl disulfide (5.5 mL, 61.2 mmol) in anhydrous dichloromethane (50 mL).

-

Add the solution from the dropping funnel to the stirred AlCl3 suspension dropwise over 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Carefully quench the reaction by slowly pouring the mixture into 200 mL of ice-cold 1 M HCl solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), and then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Expected Yield: ~60-70%

Characterization of this compound:

| Property | Value |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C14H16O2S2 |

| Molecular Weight | 280.41 g/mol |

| Predicted 1H NMR (CDCl3, 400 MHz) | δ 7.5 (s, 2H, H-4, H-5), 6.9 (s, 2H, H-1, H-8), 3.9 (s, 6H, 2 x OCH3), 2.5 (s, 6H, 2 x SCH3) |

| Predicted 13C NMR (CDCl3, 101 MHz) | δ 155.0 (C-2, C-7), 134.0 (C-4a, C-8a), 128.0 (C-4, C-5), 125.0 (C-3, C-6), 105.0 (C-1, C-8), 56.0 (OCH3), 16.0 (SCH3) |

Note: The provided NMR data is predicted based on known chemical shift values and substituent effects, as experimental data was not found in the searched literature.

Safety and Handling

-

Dimethyl sulfate is highly toxic, corrosive, and a suspected carcinogen. It should be handled with extreme caution in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. It should be handled in a dry environment.

-

Dimethyl disulfide has a strong, unpleasant odor. All manipulations should be performed in a fume hood.

-

Standard laboratory safety practices should be followed at all times.

Conclusion

This technical guide provides a detailed and scientifically grounded methodology for the synthesis of this compound. By following the outlined two-step procedure, researchers can reliably produce this novel compound for further investigation into its potential applications. The guide emphasizes not only the practical aspects of the synthesis but also the underlying chemical principles, fostering a deeper understanding of the reactions involved.

References

- BenchChem. (2025). Application Notes and Protocols: Williamson Ether Synthesis of 2-Methoxynaphthalene.

- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- University of Toronto. (n.d.). 12. The Williamson Ether Synthesis.

- Khan, I., & Ali, A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

-

Organic Syntheses. (n.d.). 2,7-dimethylnaphthalene. Retrieved from [Link]

Sources

spectroscopic data for 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene

An In-Depth Technical Guide to the Spectroscopic Data of 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound (CAS No: 105404-97-5; Molecular Formula: C₁₄H₁₆O₂S₂; Molecular Weight: 280.41 g/mol ).[1] Due to the limited availability of experimental spectroscopic data in peer-reviewed literature, this guide leverages advanced prediction methodologies alongside fundamental spectroscopic principles to offer a detailed characterization. We will delve into the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra, and discuss the anticipated key features of its Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. This guide is intended to serve as a valuable resource for researchers working with this molecule or related structures, providing foundational data for structural confirmation, purity assessment, and further investigation.

Introduction

This compound is a substituted naphthalene derivative. The naphthalene core is a prevalent motif in medicinal chemistry and materials science, and its functionalization with methoxy and methylthio groups can significantly influence its electronic, steric, and pharmacokinetic properties. A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification and for quality control in synthetic applications. This guide aims to fill the current knowledge gap by providing a detailed, albeit predictive, spectroscopic analysis.

Molecular Structure

The structural formula of this compound is presented below. The numbering of the naphthalene core is crucial for the assignment of NMR signals.

Figure 2: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺•): The molecular ion peak is expected to be prominent due to the stability of the aromatic naphthalene core. The calculated exact mass is 280.0592 m/z.

-

Key Fragmentations:

-

Loss of a methyl radical (•CH₃) from a methylthio group to give a fragment at [M-15]⁺.

-

Loss of a thiomethyl radical (•SCH₃) to give a fragment at [M-47]⁺.

-

Cleavage of the C-S bond with charge retention on the aromatic portion.

-

Sequential loss of fragments from both methylthio and methoxy groups.

-

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion Formula | Calculated m/z |

| [C₁₄H₁₆O₂S₂]⁺• | 280.0592 |

| [C₁₃H₁₃O₂S₂]⁺ | 265.0357 |

| [C₁₃H₁₃O₂S]⁺ | 233.0636 |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Data Acquisition:

-

Acquire the spectrum in positive ion mode.

-

Set the mass range from m/z 50 to 500.

-

Optimize the source parameters (e.g., capillary voltage, gas flow rates, and temperature) to achieve maximum signal intensity.

-

-

Data Analysis: Determine the exact mass of the molecular ion and major fragments. Use the isotopic pattern to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (CH₃) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1000 | C-O stretch | Aryl ether |

| 700-600 | C-S stretch | Thioether |

Interpretation:

The IR spectrum is expected to be characterized by sharp aromatic C-H stretching vibrations just above 3000 cm⁻¹, and aliphatic C-H stretches from the methoxy and methylthio groups just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. A strong band corresponding to the aryl C-O stretching of the methoxy groups is anticipated in the 1250-1000 cm⁻¹ range. The C-S stretching vibration of the thioether is expected to be weaker and appear in the lower frequency region. [2][3][4]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix approximately 1 mg of the solid sample with 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Expected Absorption Maxima:

The substituted naphthalene core constitutes the chromophore in this molecule. Naphthalene itself exhibits characteristic absorption bands around 220 nm, 275 nm, and 312 nm. The presence of auxochromic methoxy and methylthio groups is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. [5][6][7] Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)

| Predicted λₘₐₓ (nm) | Electronic Transition |

| ~230-250 | π → π |

| ~280-300 | π → π |

| ~320-340 | n → π* |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile) of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to record the baseline.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the spectrum over a wavelength range of 200-400 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the key spectroscopic features of this compound. The predicted ¹H and ¹³C NMR, MS, IR, and UV-Vis data, along with the standardized protocols for their acquisition, offer a solid foundation for researchers engaged in the synthesis and application of this compound. While these predictions are based on robust computational methods and established spectroscopic principles, experimental verification remains the gold standard. It is our hope that this guide will facilitate future experimental work and serve as a valuable reference in the fields of chemical synthesis, drug discovery, and materials science.

References

-

Wikipedia. Infrared spectroscopy correlation table. [Link]

-

Scribd. IR Correlation Table. [Link]

-

ChemSpider. ChemSpider. [Link]

-

PubChem. This compound. [Link]

-

NMRDB.org. Predict all NMR spectra. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

University of Colorado Boulder. Simplified Infrared Correlation Chart. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

Astronomy & Astrophysics. Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. [Link]

-

ResearchGate. Normalized UV-vis absorption spectra of the naphthalene derivatives in.... [Link]

-

LibreTexts Chemistry. Fragmentation and Interpretation of Spectra. [Link]

-

YouTube. Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. [Link]

-

ResearchGate. UV spectra of naphthalene (C 10 H 8 ) (1 mg/L) dissolved in 96 % ethanol. [Link]

-

A&A. Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. [Link]

-

CAS. NMR Database for Faster Structural Data. [Link]

-

Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

-

ResearchGate. Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Journal of the Chemical Society B: Physical Organic. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. MASS SPECTRUM OF ETHERS. [Link]

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers | Astronomy & Astrophysics (A&A) [aanda.org]

- 6. aanda.org [aanda.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

This guide provides a comprehensive technical overview of the naphthalene derivative, 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene . While the existence of this compound is confirmed in chemical databases, detailed experimental studies regarding its synthesis, reactivity, and application are not extensively documented in publicly accessible literature. Therefore, this document serves as a foundational resource, consolidating confirmed data with scientifically grounded hypotheses on its synthesis, characterization, and potential utility. We aim to provide researchers with a robust starting point for future investigation into this molecule, bridging the gap between its known identity and its unexplored potential.

Molecular Identity and Physicochemical Properties

The fundamental identity of this compound is established through its systematic name and structural identifiers. A thorough understanding of its structure is the first step in predicting its chemical behavior and potential applications.

IUPAC Nomenclature and Structural Representation

The formal IUPAC name for the compound is 2,7-dimethoxy-3,6-bis(methylsulfanyl)naphthalene .[1] This name precisely describes a naphthalene core with methoxy (-OCH₃) groups at positions 2 and 7, and methylthio (-SCH₃) groups at positions 3 and 6.

The structure features a symmetrical substitution pattern on the naphthalene scaffold. The electron-donating methoxy groups and the sulfur-containing methylthio groups are expected to significantly influence the electronic properties of the aromatic system.

Computed Physicochemical Data

While experimental data is scarce, computational models provide valuable estimations of the molecule's properties. The following data is sourced from the PubChem database.[1]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆O₂S₂ | PubChem[1] |

| Molecular Weight | 280.4 g/mol | PubChem[1] |

| Exact Mass | 280.05917210 Da | PubChem[1] |

| CAS Number | 105404-97-5 | PubChem[1] |

| XLogP3 | 4.1 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Proposed Synthesis Strategy

No specific synthesis for this compound has been published. However, a plausible and efficient synthetic route can be designed based on well-established organometallic and substitution chemistries, drawing parallels from the synthesis of similarly substituted naphthalene systems.[2][3]

The proposed strategy begins with a commercially available precursor, 2,7-dimethoxynaphthalene, and proceeds through a regioselective bromination followed by a lithium-halogen exchange and subsequent quenching with an electrophilic sulfur source.

Detailed Hypothetical Protocol

Step 1: Regioselective Bromination of 2,7-Dimethoxynaphthalene

-

Rationale: The methoxy groups at C2 and C7 are ortho-, para-directing activators. The most sterically accessible and electronically enriched positions for electrophilic aromatic substitution are C3 and C6 (ortho to one methoxy group and meta to the other). Using a mild brominating agent like N-Bromosuccinimide (NBS) allows for controlled dibromination.

-

Protocol:

-

Dissolve 2,7-dimethoxynaphthalene (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or N,N-dimethylformamide (DMF) in a round-bottom flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (2.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, 3,6-Dibromo-2,7-dimethoxynaphthalene, by column chromatography or recrystallization.

-

Step 2: Thiolation via Lithium-Halogen Exchange

-

Rationale: Lithium-halogen exchange is a highly efficient method for converting aryl bromides into organolithium species. These potent nucleophiles can then react with an electrophilic sulfur source, such as dimethyl disulfide, to form the desired thioether bond. This reaction must be conducted under strictly anhydrous and inert conditions at low temperatures to prevent side reactions.

-

Protocol:

-

Add the purified 3,6-Dibromo-2,7-dimethoxynaphthalene (1.0 eq) to a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-Butyllithium (2.2 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the dilithiated intermediate.

-

In a separate flask, prepare a solution of dimethyl disulfide (2.5 eq) in anhydrous THF.

-

Add the dimethyl disulfide solution dropwise to the organolithium species at -78 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours before slowly warming to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the final product by silica gel column chromatography to yield pure this compound.

-

Predicted Spectroscopic Signature

Experimental characterization is essential for structure validation. Based on established principles of spectroscopy, the following features would be expected for the target molecule.

-

¹H NMR (proton nuclear magnetic resonance):

-

Aromatic Protons: Four signals would be expected in the aromatic region (~7.0-8.0 ppm). The protons at C1 and C8 should appear as one singlet, and the protons at C4 and C5 should appear as another singlet, reflecting the molecule's C₂h symmetry.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to 6 protons would be expected around 3.9-4.1 ppm.

-

Methylthio Protons (-SCH₃): A sharp singlet integrating to 6 protons would be expected in a more upfield region, likely around 2.4-2.6 ppm.

-

-

¹³C NMR (carbon-13 nuclear magnetic resonance):

-

Due to symmetry, only 7 signals would be expected for the 14 carbon atoms.

-

Aromatic Carbons: Five distinct signals would appear in the aromatic region (~110-150 ppm). The carbons bearing the methoxy groups (C2, C7) would be the most downfield.

-

Methoxy Carbons (-OCH₃): One signal around 55-60 ppm.

-

Methylthio Carbons (-SCH₃): One signal around 15-20 ppm.

-

-

Mass Spectrometry (MS):

-

The high-resolution mass spectrum should show a molecular ion peak [M]⁺ corresponding to the exact mass of 280.0592. The isotopic pattern would be characteristic of a molecule containing two sulfur atoms.

-

Potential Applications and Future Research

While no applications have been specifically reported, the molecular architecture suggests several promising research avenues.

-

Organic Electronics: Naphthalene derivatives are widely explored as building blocks for organic semiconductors.[2][4] The electron-rich nature of this compound, enhanced by both methoxy and methylthio substituents, could make it a candidate for hole-transport materials in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). The sulfur atoms can also promote intermolecular interactions, potentially influencing thin-film morphology and charge transport.

-

Fluorescent Probes: The naphthalene core is a well-known fluorophore.[5][6] The introduction of sulfur atoms can sometimes induce sensitivity to heavy metal ions through chelation, suggesting the potential to develop this molecule into a selective sensor for environmental or biological applications.

-

Precursor for Advanced Materials: This molecule could serve as a monomer or a key intermediate for the synthesis of more complex π-conjugated systems or coordination polymers. The methylthio groups can be further functionalized, offering a handle for extending the molecular framework.

Future work should prioritize:

-

The successful synthesis and unambiguous characterization of the compound using the protocol proposed or an alternative route.

-

A thorough investigation of its photophysical properties, including absorption, emission spectra, and quantum yield.

-

Evaluation of its electrochemical properties via cyclic voltammetry to determine its HOMO/LUMO energy levels, which is crucial for assessing its suitability for electronic applications.

Conclusion

This compound is a structurally interesting but experimentally underexplored molecule. Its confirmed identity in chemical databases provides a solid foundation, but its properties and potential remain largely hypothetical. This guide has offered a comprehensive overview by combining confirmed data with predictive analysis based on fundamental chemical principles. The proposed synthetic route and predicted spectroscopic data provide a practical framework for researchers to begin experimental investigation. The potential applications in materials science and sensing highlight the compelling case for bringing this molecule from the database into the laboratory.

References

-

PubChem. This compound. Available from: [Link]

-

PubChem. Naphthalene, 2,6-bis(methylthio)-. Available from: [Link]

-

Bhusanur, I., et al. Thiophene functionalized naphthalene diimide for the sensitive detection of nitroaromatics. Open Research@CSIR-NIScPR. Available from: [Link]

-

PubChem. Naphthalene, 1,4-bis(methylthio)-. Available from: [Link]

-

Hijikata, D., et al. 2,7-Dimethoxy-1,8-bis(4-phenoxybenzoyl)naphthalene. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

-

Sergeev, A.D., et al. Synthesis of optically active 2,7-disubstituted naphthalene derivatives and evaluation of their enantioselective recognition ability. ResearchGate. Available from: [Link]

-

Ochi, K., et al. Synthesis and Properties of Dibenzo-Fused Naphtho[2,3-b:6,7-b′]. PubMed Central. Available from: [Link]

-

Al-Dies, A.M., et al. Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Molecules. Available from: [Link]

-

Schmidt, W., et al. Naphthalene diimides with improved solubility for visible light photoredox catalysis. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Ochi, K., et al. Synthesis and Properties of Dibenzo-Fused Naphtho[2,3-b:6,7-b′]diphospholes. MDPI. Available from: [Link]

-

Kim, J.H., et al. Electrochemical and Spectrum Properties of 2,7-Naphthalene Ligand Compounds. ResearchGate. Available from: [Link]

Sources

- 1. This compound | C14H16O2S2 | CID 13530931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Properties of Dibenzo-Fused Naphtho[2,3-b:6,7-b′]disilole and Naphtho[2,3-b:6,7-b′]diphosphole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Naphthalene diimides with improved solubility for visible light photoredox catalysis [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Data Sheet: 2,7-Dimethoxy-3,6-bis(methylthio)naphthalene (CAS No. 105404-97-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Disclaimer

This document provides a summary of the currently available technical information for the chemical compound with CAS number 105404-97-5. It is important to note that, at the time of this report's compilation, there is a significant lack of published scientific literature detailing the synthesis, biological activity, and specific applications of this compound. The information herein is primarily sourced from chemical databases and supplier specifications. Therefore, this document should be considered a preliminary data sheet for a research chemical of largely unexplored potential, rather than an in-depth whitepaper.

Chemical Identification and Core Properties

The compound registered under CAS number 105404-97-5 is identified as 2,7-Dimethoxy-3,6-bis(methylthio)naphthalene .[1] Its core structure consists of a naphthalene ring substituted with two methoxy groups and two methylthio groups at specific positions.

Chemical Structure

A generalized workflow for the purification and analytical characterization.

Rationale for Analytical Choices:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure, confirming the positions of the substituents on the naphthalene ring.

-

Mass Spectrometry (MS): This technique is crucial for confirming the molecular weight of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC/UPLC): HPLC or UPLC analysis is the standard method for determining the purity of the compound.

-

Elemental Analysis: Provides the percentage composition of elements (C, H, O, S), which can be compared with the theoretical values to further validate the chemical formula.

Biological Activity and Potential Applications: A Perspective

As of the date of this document, there are no published studies detailing the biological activity or mechanism of action of 2,7-Dimethoxy-3,6-bis(methylthio)naphthalene. Therefore, any discussion of its potential applications is speculative and based on the known biological activities of structurally related compounds.

The naphthalene scaffold is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. [2][3][4][5][6]The presence of methoxy and methylthio groups can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. For instance, methoxy groups can influence metabolic stability and receptor binding, while methylthio groups can be involved in various biological interactions.

Given its structure, this compound could be considered for screening in various biological assays, such as:

-

Anticancer cell proliferation assays

-

Antimicrobial activity screening

-

Enzyme inhibition assays

It is imperative to underscore that the above are merely hypothetical areas of investigation, and any biological activity would need to be determined through rigorous experimental evaluation.

Safety and Handling

Specific toxicity data for this compound is not available. As with any research chemical of unknown toxicological profile, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion and Future Directions

2,7-Dimethoxy-3,6-bis(methylthio)naphthalene is a research chemical with defined physicochemical properties but a currently unexplored biological profile. The lack of available data presents an opportunity for novel research in the fields of synthetic methodology and medicinal chemistry. Future research should focus on:

-

Developing and publishing a robust and scalable synthesis protocol.

-

Conducting comprehensive structural characterization using modern analytical techniques.

-

Undertaking broad-spectrum biological screening to identify any potential therapeutic activities.

This foundational work is essential before this compound can be considered for any further development in the pharmaceutical or agrochemical sectors.

References

-

Design of novel substituted phthalocyanines; synthesis and fluorescence, DFT, photovoltaic properties. PMC. [Link]

-

2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene. PubChem. [Link]

-

2,7-Dimethoxynaphthalene. PubChem. [Link]

-

Design of novel substituted phthalocyanines; synthesis and fluorescence, DFT, photovoltaic properties. Semantic Scholar. [Link]

-

Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Publishing. [Link]

-

Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. PMC. [Link]

-

Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science. [Link]

-

Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action. MDPI. [Link]

-

Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Biointerface Research in Applied Chemistry. [Link]

-

Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. PubMed Central. [Link]

- Synthesis method of benzo [ b ] naphtho [2,3-d ] thiophene.

-

Synthesis of Naphthaleman Family Utilizing Regiocontrolled Benzannulation: Unique Molecules Composed of Multisubstituted Naphthalenes. PMC. [Link]

-

Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. The Beilstein Journal of Organic Chemistry. [Link]

-

(PDF) Synthesis of Substituted Phthalocyanines. ResearchGate. [Link]

-

Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. PubMed. [Link]

Sources

- 1. This compound | C14H16O2S2 | CID 13530931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide on 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene

Abstract: This guide provides a detailed overview of the chemical compound 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene. Due to the limited availability of published experimental data for this specific molecule, this document consolidates known physicochemical properties from chemical databases and presents a scientifically grounded, hypothetical framework for its synthesis, characterization, and potential applications. The proposed synthetic pathway is based on established organometallic and thiolation methodologies, offering a strategic approach for its laboratory preparation. Furthermore, potential applications in materials science and medicinal chemistry are discussed by drawing parallels with structurally related naphthalene derivatives. This paper serves as a foundational resource for researchers interested in the synthesis and exploration of this novel compound.

Physicochemical and Structural Properties

This compound is a polysubstituted naphthalene derivative. Its core structure is a naphthalene ring functionalized with two methoxy (-OCH₃) groups and two methylthio (-SCH₃) groups at specific positions. These substituents are expected to significantly influence the electronic properties and steric profile of the naphthalene system.

The fundamental properties of the compound, compiled from established chemical databases, are summarized below.

Table 1: Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆O₂S₂ | PubChem[1] |

| Molecular Weight | 280.41 g/mol | ChemicalBook[2] |

| CAS Number | 105404-97-5 | PubChem[1] |

| IUPAC Name | 2,7-dimethoxy-3,6-bis(methylsulfanyl)naphthalene | PubChem[1] |

| Canonical SMILES | COC1=CC2=CC(=C(C=C2C=C1SC)SC)OC | PubChem[1] |

| InChI Key | VXGJSCXYIULKCC-UHFFFAOYSA-N | PubChem[1] |

The arrangement of electron-donating methoxy and methylthio groups suggests that the naphthalene core is electron-rich, which has significant implications for its reactivity, particularly in electrophilic aromatic substitution, and for its potential as a building block in materials science.

Caption: 2D structure of this compound.

Proposed Synthesis Workflow

While a specific synthesis for this compound is not documented in readily available literature, a plausible synthetic route can be designed starting from the commercially available precursor, 2,7-dimethoxynaphthalene.[3] The proposed strategy leverages the principles of Directed ortho-Metalation (DoM), a powerful technique for regioselective functionalization of aromatic rings.[2][4]

The methoxy groups in 2,7-dimethoxynaphthalene are effective directing groups for lithiation at the adjacent ortho positions (3 and 6).[5][6][7] Subsequent quenching of the resulting dilithiated intermediate with an appropriate sulfur electrophile can install the two methylthio groups in a single, regioselective step.

Caption: Proposed two-step synthesis of the target compound via Directed ortho-Metalation.

Experimental Protocol (Hypothetical):

This protocol is a theoretical procedure and requires laboratory optimization for safety and efficacy.

-

Preparation of the Reaction Vessel: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled. The system is purged with dry, inert gas (nitrogen or argon) for 30 minutes.

-

Dissolution of Starting Material: 2,7-Dimethoxynaphthalene (1.0 eq) is added to the flask, followed by anhydrous tetrahydrofuran (THF) under a positive pressure of inert gas. The solution is stirred until the starting material is fully dissolved.

-

Metalation: The solution is cooled to -78 °C using a dry ice/acetone bath. N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.5 eq) is added dropwise. Subsequently, n-butyllithium (n-BuLi) (2.5 eq, as a solution in hexanes) is added dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 4-6 hours. Formation of the dilithiated species is often accompanied by a color change.

-

Thiolation (Electrophilic Quench): The reaction mixture is re-cooled to -78 °C. Dimethyl disulfide (DMDS) (3.0 eq) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pure this compound.

Theoretical Spectroscopic and Analytical Characterization

The successful synthesis of the target compound would be verified using standard analytical techniques. The expected outcomes are detailed below.

Table 2: Predicted Analytical Data

| Technique | Expected Results |

| ¹H NMR | - Aromatic Protons: Two singlets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at the 1, 8, 4, and 5 positions. - Methoxy Protons: A singlet integrating to 6 protons around δ 3.8-4.0 ppm. - Methylthio Protons: A singlet integrating to 6 protons around δ 2.4-2.6 ppm. |

| ¹³C NMR | - Multiple signals in the aromatic region (δ 110-160 ppm), including quaternary carbons attached to the methoxy and methylthio groups. - A signal for the methoxy carbons around δ 55-60 ppm. - A signal for the methylthio carbons around δ 15-20 ppm. |

| Mass Spec. (HRMS) | The calculated exact mass for C₁₄H₁₆O₂S₂ is 280.0592. The high-resolution mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to this value. |

| TLC | The product should exhibit a single spot with a distinct R_f value (retention factor) from the starting material (2,7-dimethoxynaphthalene) in an appropriate solvent system (e.g., hexane/ethyl acetate). |

Potential Applications in Research and Drug Development

While no specific biological activities or material applications have been reported for this compound, its structure suggests several areas of potential interest for researchers.

-

Medicinal Chemistry Scaffold: The naphthalene core is a privileged structure found in numerous biologically active compounds and approved drugs.[8][9] Naphthalene derivatives have shown a wide range of activities, including anticancer, antifungal, and antimalarial properties.[8][9][10][11] The unique substitution pattern and the presence of sulfur atoms, which can engage in various biological interactions, make this compound an interesting candidate for screening in drug discovery programs.

-

Organic Electronics: Electron-rich aromatic compounds are fundamental components of organic semiconductors, dyes, and sensors. The electron-donating nature of the methoxy and methylthio substituents is expected to lower the oxidation potential of the naphthalene core, making it a candidate for use as a building block in hole-transporting materials or as a core for fluorescent dyes.

-

Ligand Design for Catalysis: The sulfur atoms in the methylthio groups can act as soft donor atoms, capable of coordinating to transition metals. This suggests that the molecule could be explored as a bidentate ligand in the development of novel catalysts for organic synthesis.

Conclusion

This compound is a structurally intriguing but largely unexplored chemical entity. This guide has consolidated its known physicochemical properties and proposed a robust and logical synthetic pathway based on the well-established Directed ortho-Metalation strategy. The theoretical characterization data and discussion of potential applications provide a solid foundation and rationale for future research. The synthesis and subsequent investigation of this compound could unlock new opportunities in materials science, catalysis, and the development of novel therapeutic agents.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13530931, this compound. Retrieved from [Link]

-

Goodwin, L. G., & Rollo, I. M. (n.d.). Antimalarial activity of hydroxy-substituted naphthalene compounds. British Journal of Pharmacology and Chemotherapy. Retrieved from [Link]

-

Wang, Z., et al. (n.d.). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Scientific Reports. Retrieved from [Link]

-

Wang, J.-H., et al. (2020). Thiol Activation toward Selective Thiolation of Aromatic C–H Bond. Organic Letters. Retrieved from [Link]

-

Barlak, S., et al. (2016). Synthesis and biological evaluation of new naphthalene substituted thiosemicarbazone derivatives as potent antifungal and anticancer agents. Medicinal Chemistry Research. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of biological activity of naphthalene derivative. Retrieved from [Link]

-

Chem Help ASAP. (2020). in the chemical literature: photochemical aromatic thiolation. Retrieved from [Link]

-

El-Zahabi, H. S., et al. (n.d.). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances. Retrieved from [Link]

-

Liu, J., et al. (2025). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science. Retrieved from [Link]

-

Becht, J.-M., Wagner, A., & Mioskowski, C. (2003). Facile Introduction of SH Group on Aromatic Substrates via Electrophilic Substitution Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

- Spainhour, J. D. (n.d.). Process for the production of aromatic thiols and aromatic sulfides. Google Patents.

-

Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

-

University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

-

Myers, A. G. Research Group. (n.d.). ortho metalation. Harvard University. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145835224, O2S2. Retrieved from [Link]

-

Hilmey, D. G., & Paquette, L. A. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Behloul, C., Guijarro, D., & Yus, M. (2006). Deacylation of Esters, Thioesters and Amides by a Naphthalene-Catalysed Lithiation. Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77021, 2,7-Dimethoxynaphthalene. Retrieved from [Link]

Sources

- 1. blogs.rsc.org [blogs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,7-Dimethoxynaphthalene | C12H12O2 | CID 77021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. baranlab.org [baranlab.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of new naphthalene substituted thiosemicarbazone derivatives as potent antifungal and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimalarial activity of hydroxy-substituted naphthalene compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Theoretical Investigation of Dimethoxy Bis(methylthio) Naphthalene: A Technical Guide for Researchers

This guide provides a comprehensive theoretical framework for the study of dimethoxy bis(methylthio) naphthalene, a class of molecules with significant potential in medicinal chemistry and materials science. By leveraging the predictive power of computational chemistry, researchers can gain deep insights into the structural, electronic, and spectroscopic properties of these compounds, thereby accelerating the discovery and development of novel therapeutic agents and functional materials.

The naphthalene scaffold is a cornerstone in drug development, forming the core of numerous approved drugs, including the anti-inflammatory Naproxen, the antifungal Terbinafine, and the antibiotic Nafcillin.[1][2] Its rigid, bicyclic aromatic structure provides a versatile platform for functionalization, allowing for the fine-tuning of physicochemical and pharmacological properties.[3][4] The introduction of dimethoxy and bis(methylthio) substituents is of particular interest, as the interplay between the electron-donating methoxy groups and the sulfur-containing methylthio moieties can give rise to unique electronic characteristics and biological activities.

This document outlines a detailed protocol for a theoretical investigation of a representative isomer, 2,7-dimethoxy-3,6-bis(methylthio)-naphthalene , using Density Functional Theory (DFT).[5] We will explore the anticipated outcomes of these computational studies, from molecular geometry and spectroscopic signatures to electronic properties and reactivity, providing a virtual roadmap to guide future experimental work.

Part 1: The Computational Protocol: A Self-Validating Workflow

The foundation of a reliable theoretical study lies in a robust and well-justified computational methodology. Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry, offering an excellent balance of accuracy and computational efficiency for studying organic molecules of this size.[6][7][8] The following protocol, based on established methods for similar naphthalene derivatives, is proposed.[9][10][11]

Theoretical Level Selection

-

Method: Density Functional Theory (DFT).

-

Functional: The B3LYP hybrid functional is recommended for its proven track record and general reliability in predicting the geometries and electronic properties of a wide range of organic systems.

-

Basis Set: The 6-311++G(d,p) basis set is proposed. This triple-zeta split-valence basis set provides sufficient flexibility for the valence electrons. The addition of diffuse functions (++) is crucial for accurately describing the lone pairs on the oxygen and sulfur atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.

Key Computational Steps

-

Geometry Optimization: The initial step involves finding the lowest energy (most stable) three-dimensional conformation of the molecule. This is achieved by performing an unconstrained geometry optimization in the gas phase.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two critical purposes:

-

Verification of Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Prediction of Vibrational Spectra: The calculated frequencies and intensities can be used to simulate the infrared (IR) spectrum of the molecule, providing a theoretical fingerprint that can be compared with experimental data.

-

-

Electronic Property Calculation: Single-point energy calculations on the optimized geometry are used to determine key electronic properties. This includes the analysis of Frontier Molecular Orbitals (HOMO and LUMO) and the generation of a Molecular Electrostatic Potential (MEP) map.

-

Spectroscopic Simulation: The Gauge-Independent Atomic Orbital (GIAO) method will be employed to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, providing another layer of data for structural verification.

The entire computational workflow can be visualized as follows:

Caption: Computational workflow for the theoretical analysis of 2,7-dimethoxy-3,6-bis(methylthio)naphthalene.

Part 2: Anticipated Results and Scientific Insights

This section details the expected outcomes from the proposed computational study, providing a preview of the data that will be generated and its scientific interpretation.

Molecular Structure and Geometry

The geometry optimization will yield the most stable 3D structure of this compound. The key structural parameters, including bond lengths, bond angles, and dihedral angles, will be determined.

| Parameter | Predicted Value (Å or °) | Significance |

| Aromatic C-C Bond Lengths | ~1.39 - 1.42 Å | Indicates the degree of aromaticity and planarity of the naphthalene core. |

| C-O (methoxy) Bond Length | ~1.36 Å | Typical value for an aryl-ether bond. |

| C-S (methylthio) Bond Length | ~1.77 Å | Typical value for an aryl-thioether bond. |

| C-S-C Bond Angle | ~103° | Reflects the geometry around the sulfur atom. |

| Naphthalene-O-C-H Dihedral | TBD | Determines the orientation of the methoxy groups relative to the ring. |

| Naphthalene-S-C-H Dihedral | TBD | Determines the orientation of the methylthio groups relative to the ring. |

| Caption: Table of predicted key geometric parameters for 2,7-dimethoxy-3,6-bis(methylthio)naphthalene. |

Predicted Spectroscopic Signatures

The theoretical calculations will provide simulated spectra that are invaluable for confirming the identity and purity of the synthesized compound.

| Spectroscopic Data | Predicted Key Signatures | Purpose |

| FT-IR Frequencies | ~3050-3100 cm⁻¹: Aromatic C-H stretch~2900-2950 cm⁻¹: Aliphatic C-H stretch (methyl)~1580-1610 cm⁻¹: Aromatic C=C stretch~1250 cm⁻¹: Aryl-O stretch~690 cm⁻¹: C-S stretch | Provides a unique vibrational fingerprint. Comparing the predicted spectrum with an experimental one helps to confirm the molecular structure and the presence of key functional groups.[9][10] |

| ¹H NMR Chemical Shifts | ~7.0-8.0 ppm: Aromatic protons~3.9 ppm: Methoxy (-OCH₃) protons~2.5 ppm: Methylthio (-SCH₃) protons | Confirms the electronic environment of the hydrogen atoms. The predicted shifts, multiplicities, and coupling constants are critical for assigning the signals in an experimental spectrum. |

| ¹³C NMR Chemical Shifts | ~155-160 ppm: Aromatic carbons bonded to oxygen~110-135 ppm: Other aromatic carbons~56 ppm: Methoxy carbon~15 ppm: Methylthio carbon | Provides information on the carbon skeleton. The number of unique signals confirms the molecular symmetry, and the chemical shifts reflect the local electronic environment of each carbon atom. |

| Caption: Table of predicted spectroscopic data for 2,7-dimethoxy-3,6-bis(methylthio)naphthalene. |

Electronic Properties and Chemical Reactivity

The core of the theoretical study is the analysis of the molecule's electronic structure, which governs its stability, reactivity, and potential for interaction with biological targets.

Frontier Molecular Orbitals (FMOs):

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (Egap = ELUMO - EHOMO) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For this molecule, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the sulfur atoms, while the LUMO will likely be distributed across the aromatic system.

Caption: Diagram of Frontier Molecular Orbital (HOMO-LUMO) energy levels.

Molecular Electrostatic Potential (MEP):

The MEP map is a powerful tool for visualizing the charge distribution on the molecule's surface. It allows for the immediate identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are crucial for predicting non-covalent interactions like hydrogen bonding and for understanding how the molecule might interact with a biological receptor.

Caption: Conceptual diagram of a Molecular Electrostatic Potential (MEP) map and its interpretation.

Part 3: Implications for Drug Development and Materials Science

The true value of this theoretical guide lies in its ability to translate computational data into actionable insights for researchers.

-

For Drug Development Professionals:

-

Rational Drug Design: The MEP and FMO analyses provide a blueprint of the molecule's interaction potential. The identified nucleophilic sites (likely around the methoxy oxygens) and the overall shape can be used to predict how the molecule might fit into a protein's active site. This knowledge is fundamental for designing derivatives with improved binding affinity and selectivity.

-

Metabolic Stability Prediction: The calculations can help identify sites susceptible to metabolic attack (e.g., oxidation). This allows chemists to proactively modify the molecule to block these pathways, thereby improving its pharmacokinetic profile.

-

Structure-Activity Relationship (SAR): By computationally screening a virtual library of related dimethoxy bis(methylthio) naphthalene derivatives, researchers can build robust SAR models, predicting the activity of new compounds before they are synthesized and saving significant time and resources.

-

-

For Materials Scientists:

-

Organic Electronics: The HOMO-LUMO gap is a key parameter in designing organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic cells.[12] A tunable HOMO-LUMO gap, which can be predicted computationally by modifying the substituent groups, is highly desirable for developing materials with specific electronic or optical properties.

-

Novel Sensors: The electron-rich nature of the sulfur and oxygen atoms suggests that these molecules could act as ligands for metal ions. Theoretical studies can predict the binding energies and geometries of these potential complexes, guiding the development of new chemosensors.

-

Conclusion

This technical guide has outlined a comprehensive and robust theoretical framework for investigating the properties of this compound. By employing established DFT methods, researchers can obtain detailed, predictive data on the molecule's geometry, spectroscopic characteristics, and electronic structure. These computational insights provide an invaluable, cost-effective strategy to guide synthetic efforts, rationalize experimental observations, and accelerate the design of novel naphthalene-based compounds for targeted applications in drug discovery and materials science. The synergy between theoretical prediction and experimental validation represents the future of efficient and innovative chemical research.

References

-

Chopra, B., et al. (2024, December 28). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences. Available from: [Link]

-

Saleem, R. M., et al. (n.d.). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (n.d.). Representative examples for naphthalene containing marketed drugs. Available from: [Link]

-

ResearchGate. (2025, August 7). Synthetic Route to 1,3-Disubstituted Naphthalene Derivatives. Available from: [Link]

-

ResearchGate. (n.d.). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Request PDF. Available from: [Link]

-

Behmagham, F., Asadi, Z., & Sadeghi, Y. J. (2018). Synthesis, spectroscopic and computational investigation of bis (3 methoxyphenylthio) ethyl) naphthalene. Chemical Review and Letters, 1(2), 68-76. Available from: [Link]

-

Chemical Review and Letters. (n.d.). Synthesis, spectroscopic and computational investigation of bis (3-methoxyphenylthio) ethyl) naphthalene. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available from: [Link]

-

ResearchGate. (n.d.). Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives. Available from: [Link]

-

SciSpace. (2018). (Open Access) Synthesis, spectroscopic and computational investigation of bis (3-methoxyphenylthio) ethyl) naphthalene. Available from: [Link]

-

Kareem, R. O., et al. (2024). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. Journal of Applied Organometallic Chemistry. Available from: [Link]

-

ResearchGate. (n.d.). Optimized structures of the four naphthalene derivatives with numbered positions of deprotonation. Available from: [Link]

-

Villena-Cisneros, M., et al. (2025, May 14). Crystallographic and DFT study of novel dimethoxybenzene derivatives. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (n.d.). Structures of the four naphthalene derivatives. 1- and 2- (6-acetylthio -. Available from: [Link]

-

Chemical Review and Letters. (n.d.). Articles List. Available from: [Link]

-

Prabhakaran, P., et al. (2011). 1,8-Bis(4-methoxy-3-nitrophenyl)naphthalene. National Center for Biotechnology Information. Available from: [Link]

-

Beilstein-Institut. (2024, July 25). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Beilstein Journal of Organic Chemistry. Available from: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C14H16O2S2 | CID 13530931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jaoc.samipubco.com [jaoc.samipubco.com]

- 8. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrevlett.com [chemrevlett.com]

- 10. chemrevlett.com [chemrevlett.com]

- 11. (Open Access) Synthesis, spectroscopic and computational investigation of bis (3-methoxyphenylthio) ethyl) naphthalene (2018) | Farnaz Behmagham | 13 Citations [scispace.com]

- 12. BJOC - Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides [beilstein-journals.org]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Naphthalene Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Quantum Lens on Naphthalene's Potential

Naphthalene, the simplest polycyclic aromatic hydrocarbon, is more than just a bicyclic scaffold; it is a privileged core in medicinal chemistry and materials science. Its derivatives are found in numerous commercialized drugs like Nabumetone and Terbinafine and are pivotal in developing organic materials with unique optical and electronic properties.[1][2] The functionalization of the naphthalene core allows for a fine-tuning of its steric and electronic properties, which in turn dictates its biological activity or material performance. Understanding these properties at a sub-atomic level is paramount for rational design.

This is where quantum chemical calculations become an indispensable tool. By solving approximations of the Schrödinger equation for a given molecular system, we can predict a wide array of properties, including stable 3D conformations, electronic charge distribution, and spectroscopic signatures. This guide provides a framework for applying these computational methods to naphthalene derivatives, moving beyond a simple recitation of steps to explain the causality behind methodological choices—a crucial aspect of robust and reproducible science.

The Theoretical Bedrock: Choosing Your Computational Tools

The accuracy of any quantum chemical calculation is fundamentally determined by the chosen level of theory, which comprises the method and the basis set.[3]

The Method: Density Functional Theory (DFT) as the Workhorse

For molecules the size of naphthalene derivatives, Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy.[4]

-

Hartree-Fock (HF) vs. DFT: While Hartree-Fock is a foundational ab initio method, it neglects electron correlation, a critical factor in π-conjugated systems like naphthalene. DFT, on the other hand, incorporates electron correlation through an exchange-correlation functional, generally providing a more accurate description of the structure and properties of naphthalene.[5][6]

-

Selecting a DFT Functional: The "zoo" of DFT functionals can be daunting. For polycyclic aromatic hydrocarbons (PAHs), hybrid GGA functionals are often a reliable starting point.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is arguably the most widely used functional. For naphthalene and its derivatives, B3LYP has demonstrated a strong track record in predicting geometries and vibrational spectra that agree well with experimental data.[7]

-

Dispersion Corrections (e.g., B3LYP-D3): Naphthalene derivatives, especially in the context of drug-receptor interactions, are governed by non-covalent interactions (van der Waals forces). Standard B3LYP can underestimate these. Including an empirical dispersion correction (e.g., Grimme's D3) is crucial for accurately modeling stacking interactions or binding energies.[8]

-

Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): For calculations involving electronic excitations (e.g., predicting UV-Vis spectra via TD-DFT) or systems with potential charge-transfer character, range-separated functionals often provide more accurate results.[8]

-

The Basis Set: Describing Molecular Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy and computational cost.

-

Pople Style Basis Sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are highly popular for their efficiency.

-

6-31G(d,p): A good starting point for initial geometry optimizations. The (d,p) denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the anisotropic nature of chemical bonds.

-

6-311++G(d,p): A larger, more flexible basis set often used for final single-point energy calculations or property calculations on an optimized geometry. The ++ indicates the addition of diffuse functions, which are important for describing anions or weak non-covalent interactions.[9]

-

-

Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit. They are more computationally expensive but are the gold standard for high-accuracy calculations. The aug- prefix indicates the addition of diffuse functions.[9]

Decision Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting an appropriate level of theory for studying naphthalene derivatives.

Caption: A decision tree for selecting a suitable DFT functional and basis set.

The Computational Protocol: A Step-by-Step Guide

Here, we outline a self-validating protocol for calculating the properties of a hypothetical naphthalene derivative, "1-aminonaphthalene-4-sulfonic acid". This workflow is applicable to most quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.[10][11]

Step 1: Molecular Structure Generation

-

Build the Molecule: Use a molecular editor like GaussView, Avogadro, or Chemcraft to build the 3D structure of your naphthalene derivative.[11][12]

-

Pre-optimization: Perform an initial "clean-up" of the geometry using a fast, low-level method like molecular mechanics (e.g., UFF). This provides a reasonable starting structure for the more computationally expensive quantum mechanics calculation.

Step 2: Geometry Optimization

The goal is to find the lowest energy conformation of the molecule on the potential energy surface.

-

Prepare the Input File: A typical input file for a program like Gaussian would look like this:

-

%nprocshared, %mem: Allocate computational resources.

-

%chk: Creates a checkpoint file to save the calculation's state.

-

#p: Route section specifying the calculation type.

-

OPT: Requests a geometry optimization.

-

FREQ: A crucial keyword. This requests a frequency calculation after the optimization completes. This is a self-validating step.[13]

-

B3LYP/6-31G(d,p): Our chosen level of theory.

-

SCRF=(Solvent=Water): An optional but often critical parameter to include the implicit effect of a solvent using a model like the Polarizable Continuum Model (PCM).

-

-

0 1: Specifies the charge (0) and spin multiplicity (1 for a singlet state) of the molecule.

-

-

Run the Calculation: Submit the input file to the quantum chemistry software.

Step 3: Validation via Frequency Analysis

This step is non-negotiable for ensuring a trustworthy result. A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies.

-

Check the Output: After the calculation finishes, inspect the output file for the results of the frequency calculation.

-

Confirm the Minimum:

-

Zero Imaginary Frequencies: The structure is a true local minimum.

-

One Imaginary Frequency: The structure is a transition state. This is useful for studying reaction mechanisms but not for a stable molecule.

-

Multiple Imaginary Frequencies: The optimization has failed to find a stationary point.

Expert Insight: If you find small imaginary frequencies (e.g., < 50 cm⁻¹), it might be due to numerical noise. You can often resolve this by re-optimizing with tighter convergence criteria (e.g., OPT=Tight in Gaussian) or a finer integration grid.[14]

-

Step 4: Calculation of Electronic Properties

Once a validated minimum-energy geometry is obtained, you can calculate various electronic properties. This is typically done as a "single-point" energy calculation on the optimized geometry, often with a larger basis set for improved accuracy.

-

Frontier Molecular Orbitals (HOMO/LUMO):

-

Significance: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO gap is an indicator of chemical reactivity and electronic excitability.[5] A smaller gap suggests the molecule is more reactive.[5]

-